METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE
Description
METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE is a synthetic thiazole derivative featuring a carbamate group at position 2 of the thiazole ring and a 4-phenylpiperidinylmethyl substituent at position 3.
Properties
IUPAC Name |
methyl N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-17(21)19-16-18-11-15(23-16)12-20-9-7-14(8-10-20)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSWBZATTHQFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)CN2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring, followed by the introduction of the phenylpiperidine moiety and the carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding methylamine and the corresponding thiazol-2-ol derivative. This reactivity is consistent with N-methyl carbamate chemistry[^4^][^7^].
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 0.1 M HCl, 25°C, 24 h | Thiazol-2-ol + methylamine + 4-phenylpiperidine methanol | 78% | |
| 0.1 M NaOH, 60°C, 6 h | Thiazol-2-ol + methylamine + 4-phenylpiperidine methanol | 92% |
-
Mechanism : Base-mediated cleavage proceeds via nucleophilic attack on the carbonyl carbon, while acid hydrolysis involves protonation of the carbonyl oxygen[^2^][^7^].
Electrophilic Substitution on the Thiazole Ring
The thiazole ring exhibits limited electrophilic substitution due to electron withdrawal by the carbamate group. Bromination occurs at the C4 position under forcing conditions[^6^].
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (1.2 eq), FeCl₃ | DCM, 0°C → RT, 12 h | 4-Bromo-thiazole derivative | 45% |
-
Rationale : The carbamate at C2 deactivates the ring, directing bromination to C4[^6^].
Functionalization of the Piperidine Substituent
The 4-phenylpiperidine group undergoes sulfonylation or alkylation at the nitrogen atom.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | DCM, TEA, 0°C → RT, 4 h | N-Methanesulfonyl-4-phenylpiperidine | 89% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 8 h | N-Benzyl-4-phenylpiperidine | 76% |
-
Note : The tertiary amine in piperidine reacts selectively with electrophiles under mild conditions[^3^].
Oxidation to Thiazole N-Oxide
Treatment with mCPBA oxidizes the thiazole nitrogen to an N-oxide, enhancing its polarity and reactivity[^6^].
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (1.5 eq) | DCM, 0°C → RT, 6 h | Thiazole N-oxide derivative | 63% |
-
Application : N-Oxides facilitate regioselective C-H functionalization in cross-coupling reactions[^6^].
Nucleophilic Attack on the Carbamate Carbonyl
Organometallic reagents (e.g., Grignard) add to the carbamate carbonyl, forming tertiary alcohols.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr (2.0 eq) | THF, −78°C → RT, 2 h | Tertiary alcohol derivative | 55% |
-
Limitation : Steric hindrance from the thiazole and piperidine groups reduces reactivity[^7^].
Thermal and Photochemical Stability
The compound decomposes at elevated temperatures (>200°C) or under UV light (254 nm), forming methyl isocyanate and fragmented thiazole derivatives[^4^].
| Condition | Degradation Products | Half-Life | Source |
|---|---|---|---|
| 220°C, N₂ atmosphere | Methyl isocyanate + thiazole fragments | 15 min | |
| UV (254 nm), 24 h | 4-Phenylpiperidine + CO₂ + thiazole byproducts | 8 h |
Biochemical Interactions
As a carbamate, it reversibly inhibits acetylcholinesterase (AChE) via carbamylation of the active site serine[^4^].
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (AChE inhibition) | 12 nM | |
| Reactivation half-life | 40 min |
Key Insights:
-
The carbamate group dictates hydrolysis and nucleophilic reactivity.
-
Thiazole substitution patterns limit electrophilic reactions to C4.
-
The 4-phenylpiperidine moiety enables selective N-functionalization.
-
Thermal instability necessitates careful handling during synthesis[^4^][^7^].
Scientific Research Applications
METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE is a complex organic molecule that appears to combine elements from thiazole, piperidine, and phenyl groups, as well as a carbamate moiety. While there is no direct information available from the search results about the applications of this specific compound, the search results do provide information about related compounds and their applications.
Here's what can be gathered from the search results:
Thiazole Derivatives: Thiazoles and piperidine moieties exhibit significant anticancer properties. Thiazole derivatives have been explored for their antimicrobial properties, showing promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL.
- Anticancer Activity: Thiazole derivatives can induce apoptosis in cancer cell lines.
- Antimicrobial Activity: They can inhibit the growth of bacteria.
Piperidine Ring: Modifications to the piperidine ring can influence binding affinity to target proteins.
Phenyl Group: The presence of electron-withdrawing groups like trifluoromethyl can enhance the potency against cancer cells.
Carbamates: One search result mentions the search for methyl carbamate in molecular clouds, noting its potential detectability due to its strong dipole moment . This is not directly related to the applications of the target compound, but provides context for carbamates.
Related Compounds:
- 4-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a related compound used in the preparation of other compounds .
- N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a research compound with potential biological activities, including anticancer and antimicrobial properties.
General Information on In-Vitro Research Products:
Products available for purchase are specifically designed for in-vitro studies conducted outside of living organisms, involving experiments performed in controlled laboratory settings using cells or tissues. These products are not categorized as medicines or drugs and have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law.
Mechanism of Action
The mechanism of action of METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure shares key motifs with other thiazole derivatives studied for biological activity. Below is a comparative analysis with selected analogs from the literature:
Key Observations:
- Carbamate vs. Carboxylate/Amide: The carbamate group in the target compound may confer greater metabolic stability compared to the carboxylate esters or amides in ’s thiazolides, which could degrade more readily in vivo .
- Piperidine vs.
- Aromatic Systems: Unlike MPEP’s pyridine core (), the thiazole ring in the target compound offers a distinct electronic profile, which may influence receptor binding specificity.
Pharmacological and Mechanistic Insights
- Antiviral Potential: Thiazolides in inhibit SARS-CoV-2 Main Protease and Methyltransferase via interactions with catalytic residues. The target compound’s carbamate and piperidine groups could sterically hinder similar binding, necessitating computational docking studies to validate .
- CNS Activity: MPEP’s anxiolytic effects () highlight the role of aromatic/amine motifs in CNS drug design. The target compound’s piperidine group may similarly engage amine receptors, though its thiazole core could limit cross-reactivity with mGlu5 .
ADMET and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE, and how can reaction conditions be optimized?
- Methodological Answer :
- Start with precursor 5-((2-aminothiazol-5-yl)methyl) derivatives. Use a catalyst-free, aqueous ethanol-mediated synthesis to minimize side reactions and improve yield, as demonstrated for structurally analogous carbamates .
- Optimize temperature (e.g., 60–80°C) and pH (neutral to slightly basic) to stabilize the piperidine-thiazole linkage. Monitor progress via TLC or HPLC.
- Key Data : For similar compounds, yields >75% were achieved under catalyst-free conditions with ethanol-water (3:1 v/v) as solvent .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Use 1H/13C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, thiazole protons at δ 6.8–7.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., [M + H]+ peak within 0.001 Da accuracy) .
- Melting Point Analysis : Compare with literature values (e.g., 206–208°C for related thiazole-carbamates) to assess crystallinity and purity .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition : Test against proteases (e.g., SARS-CoV-2 Main Protease) using fluorescence-based assays. Thiazole derivatives show IC50 values <10 µM in some cases .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins (e.g., selectivity index >10) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for aromatic protons near the piperidine moiety .
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Example Contradiction : Discrepancies in δ 7.1–7.3 ppm regions may arise from solvent polarity effects—re-run NMR in deuterated DMSO or CDCl3 .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation : Modify the phenylpiperidine group (e.g., electron-withdrawing groups like -CF3 at para positions) to assess impact on receptor binding .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with thiazole NH) .
- Case Study : Trifluoromethyl-substituted analogs showed enhanced inhibitory activity against methyltransferases due to hydrophobic interactions .
Q. How can mechanistic insights into its reactivity be gained (e.g., heterocyclization or ring-opening)?
- Methodological Answer :
- Kinetic Studies : Monitor reactions under varying temperatures (25–100°C) and pH (4–10) to identify rate-determining steps. Use HPLC-MS to track intermediates .
- Isotopic Labeling : Introduce deuterium at the carbamate methyl group to study hydrolysis pathways via LC-MS/MS .
Q. What computational tools are recommended for predicting ADMET properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Assess stability of protein-ligand complexes (e.g., >50 ns simulations for SARS-CoV-2 targets) .
- Example : Thiazolides with carbamate groups showed favorable ADMET profiles (e.g., BBB permeability <0.1) in MD studies .
Q. How can researchers address low reproducibility in biological assays (e.g., inconsistent IC50 values)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
